[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Overview
Description
“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .
Molecular Structure Analysis
The molecular formula of “[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is C8H12BrClN2 . The InChI key is YXVBVWSBHVBAEY-UHFFFAOYSA-N .Chemical Reactions Analysis
“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is a powder . It has a molecular weight of 251.55 . It is soluble in water .Scientific Research Applications
Corrosion Inhibition
Hydrazine compounds, such as those synthesized with 4-bromophenyl groups, have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These studies reveal that such compounds exhibit mixed-type inhibition, adhering to the steel surface following Langmuir adsorption isotherm and effectively protecting the material from corrosion. The surface analysis techniques like SEM, EDX, and AFM, along with theoretical calculations using density functional theory (DFT), provide a comprehensive understanding of the inhibitor behavior and its interaction with the metal surface (Yadav, Sharma, & Sarkar, 2015).
Fluorescent Probe Development
Hydrazine derivatives, including those with bromophenyl groups, have been utilized to create ratiometric fluorescent probes for the detection of hydrazine in various samples. These probes operate through an intramolecular charge transfer (ICT) mechanism, offering a low detection limit, significant sensitivity, and specificity towards hydrazine. Their application spans from environmental water systems to biological samples, showcasing their utility in monitoring and visualizing hydrazine levels in different contexts (Zhu et al., 2019).
Synthesis of Novel Organic Compounds
The reactivity of hydrazine derivatives, including those with a bromophenyl moiety, has been harnessed to synthesize a diverse array of novel organic compounds. These compounds have been explored for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The structural diversity achieved through reactions with hydrazine hydrate and other reagents underscores the versatility of hydrazine derivatives as building blocks in organic synthesis. The resulting compounds are evaluated for their biological activities, providing insights into their potential therapeutic applications (Abd Elhafez, Khrisy, Badria, & Fathy, 2003).
Safety And Hazards
“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . It should be stored locked up and disposed of to an approved waste disposal plant .
properties
IUPAC Name |
1-(4-bromophenyl)ethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVBVWSBHVBAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride | |
CAS RN |
1235440-27-3 | |
Record name | Hydrazine, [1-(4-bromophenyl)ethyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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